molecular formula C6H6N2O3 B13120978 (6-Oxo-1,6-dihydropyrimidin-2-yl)acetic acid CAS No. 758632-69-8

(6-Oxo-1,6-dihydropyrimidin-2-yl)acetic acid

Cat. No.: B13120978
CAS No.: 758632-69-8
M. Wt: 154.12 g/mol
InChI Key: BEWKKMLJDPKZPG-UHFFFAOYSA-N
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Description

2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid is a compound that belongs to the class of dihydropyrimidinones. . The structure of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid includes a pyrimidinone ring, which is a six-membered ring containing two nitrogen atoms and a keto group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . The reaction is typically carried out under solvent-free conditions using a reusable and heterogeneous catalyst such as Montmorillonite-KSF . This method is efficient, cost-effective, and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can further enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyrimidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidinone ring.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones, hydroxyl derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity or modulation of protein function . The pyrimidinone ring structure allows for strong binding interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid include other dihydropyrimidinones and pyrimidinone derivatives such as:

Uniqueness

What sets 2-(4-Oxo-1,4-dihydropyrimidin-2-yl)acetic acid apart from similar compounds is its specific acetic acid moiety, which enhances its solubility and reactivity in various chemical reactions. This unique structural feature allows for a broader range of applications and makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

758632-69-8

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-(6-oxo-1H-pyrimidin-2-yl)acetic acid

InChI

InChI=1S/C6H6N2O3/c9-5-1-2-7-4(8-5)3-6(10)11/h1-2H,3H2,(H,10,11)(H,7,8,9)

InChI Key

BEWKKMLJDPKZPG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)CC(=O)O

Origin of Product

United States

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